

An In-depth Technical Guide to the Thermochemical Data of Nonanenitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **nonanenitrile** (C₉H₁₇N). In the absence of a complete set of experimentally determined values, this document compiles existing data, presents thermochemical information for its homologous series, and details the established methodologies for the experimental and computational determination of these crucial properties. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who require a thorough understanding of the energetic characteristics of aliphatic nitriles.

Physicochemical and Thermochemical Properties of Nonanenitrile

Nonanenitrile, also known as pelargonitrile or 1-cyanooctane, is a long-chain aliphatic nitrile. Its thermochemical properties are essential for understanding its reactivity, stability, and behavior in chemical processes. While a complete set of experimentally determined thermochemical data for **nonanenitrile** is not readily available in public databases, this section presents the known physical properties and an estimated value for the standard enthalpy of formation.

Table 1: Physical and Thermochemical Properties of Nonanenitrile



Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₇ N	-
Molecular Weight	139.24 g/mol	[1]
Melting Point	-35 °C to -34 °C	[2][3]
Boiling Point	224 °C	[2]
Density	0.816 - 0.822 g/cm ³	[3][4]
Refractive Index (n_D)	1.426	[2][3]
Enthalpy of Vaporization (ΔvapH°)	62.0 ± 0.4 kJ/mol	-
Standard Enthalpy of Formation (liquid, ΔfH°_liquid)	-137.5 ± 2.0 kJ/mol (Estimated)	See Section 2

Thermochemical Data of Homologous Aliphatic Nitriles

To provide a comprehensive understanding and to estimate the thermochemical properties of **nonanenitrile**, it is instructive to examine the data for its homologous series. The trends observed in this series allow for a reliable estimation of the properties of **nonanenitrile**. The following table presents the available experimental data for the standard enthalpy of formation of straight-chain aliphatic nitriles.

Table 2: Standard Enthalpy of Formation for a Homologous Series of Aliphatic Nitriles (liquid phase, 298.15 K)



Compound	Formula	ΔfH°_liquid (kJ/mol)
Butanenitrile	C4H7N	-13.6
Pentanenitrile	C ₅ H ₉ N	-33.2
Hexanenitrile	C ₆ H ₁₁ N	-57.3
Heptanenitrile	C7H13N	-82.8
Octanenitrile	C8H15N	-104.7 ± 1.7
Nonanenitrile	C ₉ H ₁₇ N	-137.5 (Estimated)
Decanenitrile	C10H19N	-158.4 ± 1.8

Note: The estimated value for **nonanenitrile** is derived from the linear trend observed in the experimental data of the homologous series.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds like **nonanenitrile** relies on well-established experimental techniques. The primary methods include combustion calorimetry for determining the enthalpy of formation and Differential Scanning Calorimetry (DSC) for measuring heat capacity and enthalpies of phase transitions.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is most commonly determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured.



Generalized Protocol:

- Sample Preparation: A precisely weighed sample of high-purity **nonanenitrile** (typically in a gelatin capsule or on a sample holder) is placed in the crucible of the bomb calorimeter. A known length of fuse wire is attached to the ignition system, with its end in contact with the sample.
- Bomb Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.
- Combustion and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a steady final temperature is reached.
- Data Analysis: The corrected temperature rise is used to calculate the total heat released during the combustion process, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and corrections for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen.
- Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the experimental data. The standard enthalpy of formation is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Enthalpies of Phase Transition via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacity and the enthalpies of phase transitions such as melting and vaporization.



Principle: The DSC instrument measures the difference in heat flow between a sample pan containing the material of interest and an empty reference pan, while both are subjected to a controlled temperature program.

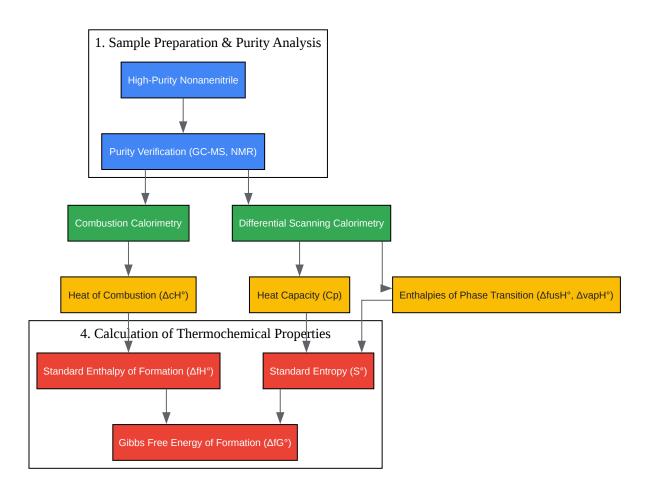
Generalized Protocol:

- Sample Preparation: A small, accurately weighed sample of nonanenitrile (typically 1-10 mg) is hermetically sealed in an aluminum pan.
- Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
 The desired temperature program (e.g., heating at a constant rate of 10 °C/min) is set.
- Measurement: The instrument heats the sample and reference pans, continuously
 monitoring the differential heat flow required to maintain both at the same temperature.
- Data Analysis:
 - Heat Capacity (Cp): The heat capacity is determined by measuring the displacement of the DSC baseline caused by the sample, relative to a baseline run with empty pans and a run with a standard material of known heat capacity (e.g., sapphire).
 - Enthalpy of Fusion (ΔfusH): As the sample melts, an endothermic peak is observed in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.
 - Enthalpy of Vaporization (ΔvapH): The enthalpy of vaporization can be determined by measuring the heat absorbed during the boiling of the sample in a specially designed DSC pan that allows for controlled evaporation.

Workflow for Thermochemical Characterization

The following diagram illustrates a general workflow for the comprehensive thermochemical characterization of an organic compound like **nonanenitrile**.





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A generalized workflow for the thermochemical characterization of an organic compound.

Conclusion

This technical guide has synthesized the available thermochemical data for **nonanenitrile**, leveraging data from its homologous series to provide a more complete picture. While direct experimental determination of all thermochemical properties of **nonanenitrile** remains an area for future research, the methodologies outlined here provide a clear pathway for obtaining this crucial information. The presented data and protocols serve as a valuable resource for



scientists and researchers, enabling more accurate modeling, process design, and safety assessments involving **nonanenitrile** and related long-chain aliphatic nitriles.

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